N-Hexyl-3-methylpyridinium chloride, with the chemical formula C₁₂H₂₀ClN and a molecular weight of 213.7469 g/mol, is classified as a quaternary ammonium salt. This compound features a hexyl group and a methyl group attached to the nitrogen atom of a pyridinium ring, which contributes to its unique physicochemical properties. It is often referred to by its IUPAC name, 1-hexyl-3-methylpyridin-1-ium chloride. The compound is notable for its amphiphilic nature, making it suitable for various applications in chemistry and biology .
The synthesis of N-Hexyl-3-methylpyridinium chloride typically involves the following steps:
N-Hexyl-3-methylpyridinium chloride has diverse applications across various fields:
Studies on N-Hexyl-3-methylpyridinium chloride's interactions with biological systems reveal its potential effects on cell membranes and enzymatic activities. These interactions may lead to altered membrane fluidity or enzyme inhibition, which are critical areas for further research. Understanding these interactions can provide insights into its utility in drug development and other biomedical applications .
N-Hexyl-3-methylpyridinium chloride shares structural similarities with several other compounds, particularly within the category of quaternary ammonium salts and ionic liquids. Here are some notable comparisons:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| 1-Hexyl-3-methylimidazolium chloride | C₁₀H₁₉ClN₂ | Contains an imidazolium ring; used in organic synthesis |
| 1-Octyl-3-methylpyridinium chloride | C₁₃H₂₃ClN | Longer alkyl chain; exhibits different solubility properties |
| 1-Dodecyl-3-methylpyridinium chloride | C₁₅H₃₃ClN | Longer alkyl chain; potentially enhanced biological activity |
| Benzyltrimethylammonium chloride | C₉H₁₁ClN | Aromatic structure; used in phase transfer catalysis |
N-Hexyl-3-methylpyridinium chloride is unique due to its specific combination of a hexyl chain with a pyridinium structure, which influences its solubility and interaction properties compared to similar compounds .